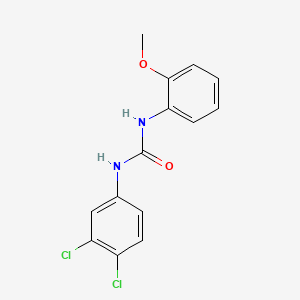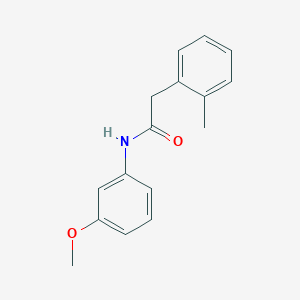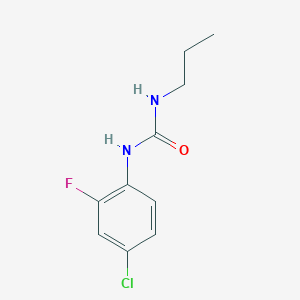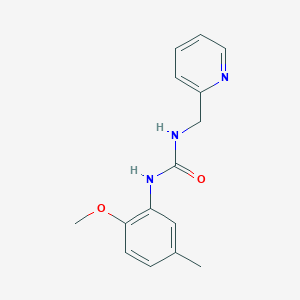
N-(3,4-dichlorophenyl)-N'-(2-methoxyphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-dichlorophenyl)-N'-(2-methoxyphenyl)urea, also known as Dichlorprop-P, is a herbicide that is widely used in agriculture to control broadleaf weeds. It is a white crystalline solid that is soluble in organic solvents but insoluble in water. Dichlorprop-P is a member of the phenoxy herbicide family, which also includes 2,4-D and MCPA.
Mecanismo De Acción
N-(3,4-dichlorophenyl)-N'-(2-methoxyphenyl)ureaP acts as a selective herbicide by disrupting the growth and development of broadleaf weeds. It does this by mimicking the action of the plant hormone auxin, which regulates cell division and elongation. N-(3,4-dichlorophenyl)-N'-(2-methoxyphenyl)ureaP binds to and activates auxin receptors in the plant, leading to uncontrolled growth and eventually death of the weed.
Biochemical and Physiological Effects:
In addition to its herbicidal properties, N-(3,4-dichlorophenyl)-N'-(2-methoxyphenyl)ureaP has been shown to have other effects on plants and animals. For example, it can inhibit photosynthesis and respiration in plants, and it can disrupt the function of enzymes involved in cellular metabolism. In animals, N-(3,4-dichlorophenyl)-N'-(2-methoxyphenyl)ureaP can cause liver and kidney damage, as well as reproductive and developmental toxicity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3,4-dichlorophenyl)-N'-(2-methoxyphenyl)ureaP is a useful tool for studying the effects of phenoxy herbicides on plants and animals. Its selectivity and potency make it a good candidate for testing the toxicity and metabolism of other herbicides in comparison. However, its toxicity and potential health hazards limit its use in certain experiments, and alternative compounds may be preferred in some cases.
Direcciones Futuras
There are many potential directions for future research on N-(3,4-dichlorophenyl)-N'-(2-methoxyphenyl)ureaP and related compounds. One area of interest is the development of safer and more effective herbicides for use in agriculture. Another area of research is the use of phenoxy herbicides as tools for studying plant growth and development. Additionally, the potential health effects of N-(3,4-dichlorophenyl)-N'-(2-methoxyphenyl)ureaP and other phenoxy herbicides on humans and animals require further investigation. Overall, N-(3,4-dichlorophenyl)-N'-(2-methoxyphenyl)ureaP is a versatile compound with many potential applications in scientific research.
Métodos De Síntesis
The synthesis of N-(3,4-dichlorophenyl)-N'-(2-methoxyphenyl)ureaP involves the reaction of 3,4-dichlorophenyl isocyanate with 2-methoxyaniline. The reaction is typically carried out in a solvent such as acetone or chloroform, and the product is purified by recrystallization. The yield of the reaction is typically around 70%.
Aplicaciones Científicas De Investigación
N-(3,4-dichlorophenyl)-N'-(2-methoxyphenyl)ureaP has been extensively studied for its herbicidal properties, but it also has potential applications in other areas of research. For example, it has been shown to inhibit the growth of certain cancer cell lines, and it may have antimicrobial properties as well. Additionally, N-(3,4-dichlorophenyl)-N'-(2-methoxyphenyl)ureaP has been used as a model compound for studying the metabolism of phenoxy herbicides in plants and animals.
Propiedades
IUPAC Name |
1-(3,4-dichlorophenyl)-3-(2-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2N2O2/c1-20-13-5-3-2-4-12(13)18-14(19)17-9-6-7-10(15)11(16)8-9/h2-8H,1H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZSXHEQKCSCXFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dichlorophenyl)-3-(2-methoxyphenyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-ethyl-5-({1-[3-(2-methoxyphenyl)propanoyl]piperidin-4-yl}methyl)-2-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5492005.png)

![4-benzyl-1-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl]-3-ethyl-1,4-diazepan-5-one](/img/structure/B5492016.png)
![N-[(2-bromophenyl)(2-chloro-1-ethoxyethyl)-lambda~4~-sulfanylidene]benzenesulfonamide](/img/structure/B5492022.png)
![7-{[2-(trifluoromethyl)morpholin-4-yl]carbonyl}quinolin-8-ol](/img/structure/B5492030.png)


![7-(3,5-dimethylphenyl)-2-ethylpyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5492041.png)
![ethyl {[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5492047.png)
![4-benzoyl-5-(3,4-dichlorophenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5492054.png)

![N-{[2-(3,4-dihydroisoquinolin-2(1H)-yl)pyridin-3-yl]methyl}-2,6-dihydroxybenzamide](/img/structure/B5492091.png)

![(3S*,5S*)-1-(2,3-dihydro-1H-inden-2-yl)-5-{[(6-methyl-3-pyridinyl)amino]carbonyl}-3-piperidinecarboxylic acid](/img/structure/B5492106.png)